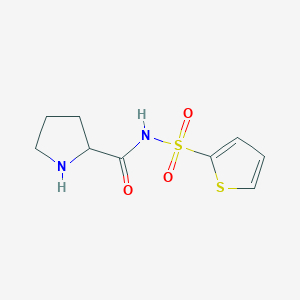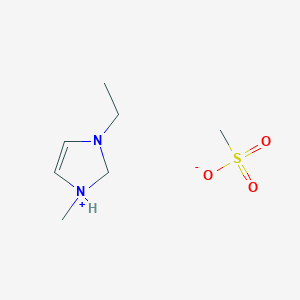
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate is an organic ionic liquid. It is known for its unique properties, such as high thermal stability, low volatility, and good solubility in water and organic solvents. These characteristics make it a valuable compound in various industrial and scientific applications.
準備方法
The synthesis of 3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate typically involves the reaction of 1-ethyl-3-methylimidazole with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The general reaction scheme is as follows:
Synthesis of 1-ethyl-3-methylimidazole: This can be achieved by reacting imidazole with ethylamine under suitable conditions.
Formation of this compound: The 1-ethyl-3-methylimidazole is then reacted with methanesulfonic acid to form the mesylate salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The mesylate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like water or organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions. Its ionic nature and stability make it suitable for use in green chemistry applications.
Biology: The compound is used in the extraction and purification of biomolecules due to its ability to dissolve a wide range of substances.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: It is used in electrochemical applications, such as in the development of batteries and capacitors, due to its high ionic conductivity.
作用機序
The mechanism by which 3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate exerts its effects is primarily related to its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, stability, and reactivity of other molecules in the system.
類似化合物との比較
3-Ethyl-1-methyl-1,2-dihydroimidazol-1-ium mesylate can be compared with other similar ionic liquids, such as:
- 1-Ethyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
These compounds share similar properties, such as high thermal stability and low volatility, but differ in their specific applications and reactivity. The unique combination of the ethyl and mesylate groups in this compound provides distinct solubility and reactivity characteristics that can be advantageous in certain applications.
特性
分子式 |
C7H16N2O3S |
|---|---|
分子量 |
208.28 g/mol |
IUPAC名 |
3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;methanesulfonate |
InChI |
InChI=1S/C6H12N2.CH4O3S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-5H,3,6H2,1-2H3;1H3,(H,2,3,4) |
InChIキー |
RILPVBCCHVYIJF-UHFFFAOYSA-N |
正規SMILES |
CCN1C[NH+](C=C1)C.CS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


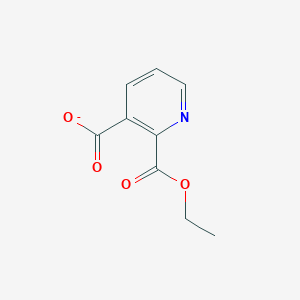
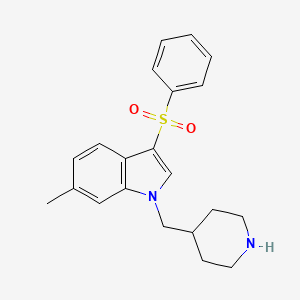
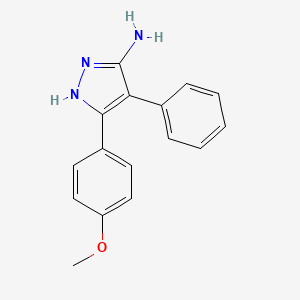
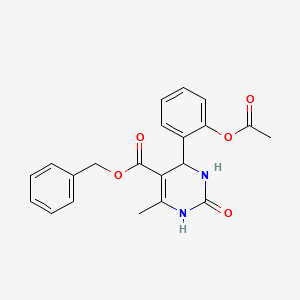
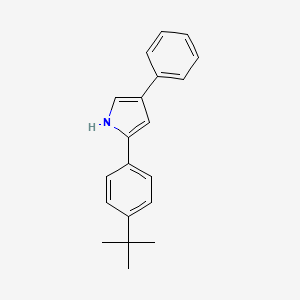


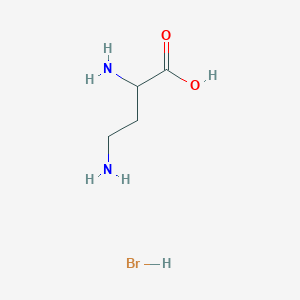
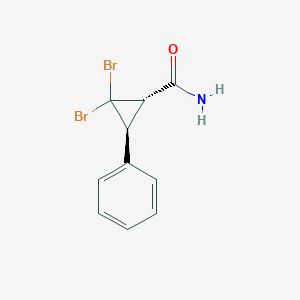
![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)
![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)
